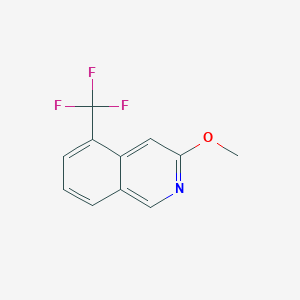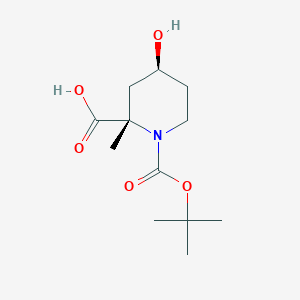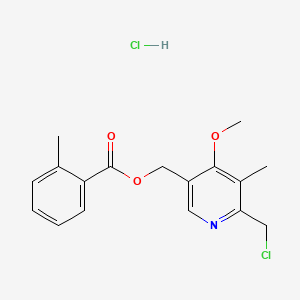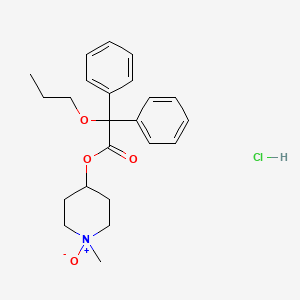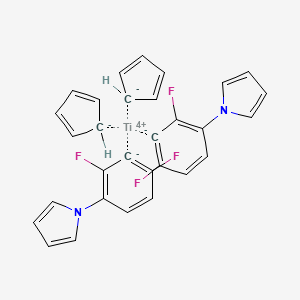
BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE
Descripción general
Descripción
Synthesis Analysis
The synthesis of titanocene derivatives often involves reactions with metal chlorides and various organic ligands. A notable approach for synthesizing related titanocene complexes includes the reaction of Cp2TiCl2 (where Cp is cyclopentadienyl) with corresponding organic ligands or metal salts to form air-stable titanocene complexes with enhanced catalytic properties. For instance, titanocene bis(perfluorooctanesulfonate) has been prepared from Cp2TiCl2 and AgOSO2C8F17, showcasing high Lewis acidity and catalytic efficiency in acylation reactions under solvent-free conditions (Qiu et al., 2010).
Molecular Structure Analysis
Titanocene complexes often feature a titanium center sandwiched between two cyclopentadienyl rings, with additional ligands attached to titanium. The molecular structure is crucial for the compound's reactivity and interaction with other molecules. X-ray diffraction studies provide insights into the crystal structure, revealing the arrangement of atoms and the bond lengths, essential for understanding the compound's chemical behavior. For example, the structure of related titanocene derivatives has been determined to exhibit specific coordination patterns that influence their reactivity and stability (Stahl et al., 1984).
Chemical Reactions and Properties
Titanocene compounds participate in various chemical reactions, including hydroboration, acylation, and coupling reactions. Their high catalytic activity is attributed to the metal center's ability to facilitate electron transfer and bond formation. For instance, titanocene(II)-catalyzed hydroboration of carbonyl compounds has been demonstrated to proceed rapidly and cleanly, offering a selective method for converting carbonyl groups into alcohols with moderate to high yields (Oluyadi et al., 2013).
Physical Properties Analysis
The physical properties of titanocene derivatives, including solubility, melting point, and stability, are influenced by their molecular structure and the nature of their ligands. Air and thermal stability are critical for their storage and application in various chemical processes. Some titanocene complexes have been found to be air-stable and thermally stable up to certain temperatures, making them suitable for practical applications in organic synthesis and catalysis (Li et al., 2014).
Aplicaciones Científicas De Investigación
Application 1: Photopolymerization
- Summary of the Application : BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE is a highly active photoinitiator with good photoactivity, thermal stability, and low toxicity . It is used as an active diluent for UV and visible light curing of unsaturated prepolymers together with single or multi-functional vinyl monomers and oligomers .
- Methods of Application : The compound is mixed with the unsaturated prepolymers and vinyl monomers or oligomers. Upon exposure to UV or visible light, it initiates the polymerization process .
- Results or Outcomes : The use of this compound results in a cured polymer product with enhanced properties due to its high photoactivity and thermal stability .
Application 2: Holography
- Summary of the Application : BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE is used as a photoinitiator in the production of volume holographic recording materials .
- Methods of Application : The compound is doped in a photopolymer, such as poly(methyl methacrylate) (PMMA), which is an excellent choice for making photopolymers with a thickness in the millimeter range .
- Results or Outcomes : The use of this compound in holographic recording materials results in high-quality volume holograms .
Safety And Hazards
BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE is classified as a flammable solid4. It is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure4. It is also toxic to aquatic life with long-lasting effects4.
Direcciones Futuras
The future directions of BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE are not available in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature.
Propiedades
IUPAC Name |
cyclopenta-1,3-diene;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H6F2N.2C5H5.Ti/c2*11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;2*1-2-4-5-3-1;/h2*1-6H;2*1-5H;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDRCQUOEUBVMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22F4N2Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]- | |
CAS RN |
125051-32-3 | |
| Record name | Bis(η5-2,4-cyclopentadien-1-yl)bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]titanium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125051-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium, bis(.eta.5-2,4-cyclopentadien-1-yl)bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




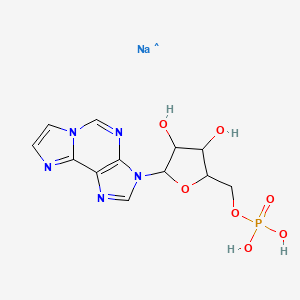
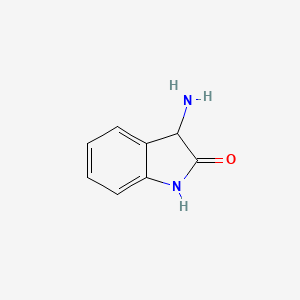
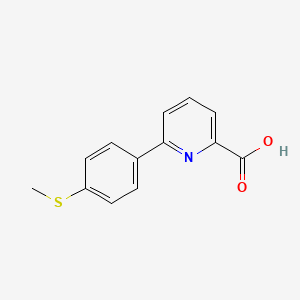
![4-Ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1141607.png)
